6-Fluoro-1-phenyl-1,2,3-benzotriazole

Description

Historical Development of Fluorinated Benzotriazoles

The discovery of benzotriazole dates to 1889, when G. Schultz first synthesized its core structure. Initially applied as a corrosion inhibitor in industrial settings, benzotriazole derivatives gained prominence in the mid-20th century for their biological and electronic properties. The introduction of fluorine into benzotriazole frameworks emerged as a strategic modification in the 1980s, driven by the need to enhance thermal stability and electronic tunability in materials science. Fluorinated benzotriazoles, such as 6-fluoro-1-phenyl-1,2,3-benzotriazole, became critical in organic photovoltaics and pharmaceutical intermediates due to fluorine's strong electron-withdrawing effects. This evolution reflects broader trends in heterocyclic chemistry, where fluorination strategies are leveraged to optimize molecular interactions and device performance.

Chemical Identity and Nomenclature

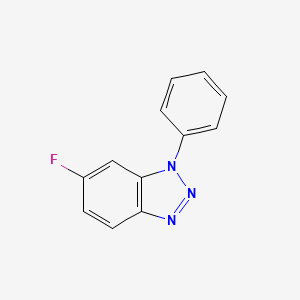

This compound is systematically named 6-fluoro-1-phenyl-1H-1,2,3-benzotriazole under IUPAC guidelines. Its molecular formula, C₁₂H₈FN₃ , corresponds to a molecular weight of 213.21 g/mol , with a CAS Registry Number of 389-44-6 . The compound features:

- A benzotriazole core (fused benzene and triazole rings).

- A fluorine substituent at the 6-position of the benzene ring.

- A phenyl group at the 1-position of the triazole ring.

Structural Representations

| Property | Value |

|---|---|

| SMILES | C1=CC=C(C=C1)N2C3=C(C=CC(=C3)F)N=N2 |

| InChI | InChI=1S/C12H8FN3/c13-9-6-7-11-12(8-9)16(15-14-11)10-4-2-1-3-5-10/h1-8H |

| InChI Key | FYPNUIWSHHSDST-UHFFFAOYSA-N |

This substitution pattern distinguishes it from non-fluorinated analogs, such as 1-phenyl-1,2,3-benzotriazole, by altering electron density and steric profiles.

Significance in Heterocyclic Chemistry

Benzotriazoles occupy a unique niche in heterocyclic chemistry due to their dual role as electron-deficient aromatic systems and synthetic auxiliaries. The 6-fluoro-1-phenyl derivative exemplifies this versatility:

- Electronic Effects : Fluorine's electronegativity lowers the highest occupied molecular orbital (HOMO) energy, enhancing charge transport in conjugated polymers.

- Steric Considerations : The phenyl group at N1 induces steric hindrance, influencing regioselectivity in cross-coupling reactions.

- Synthetic Utility : As a benzotriazole derivative, it participates in cyclization and substitution reactions, enabling access to complex heterocycles like triazoloquinolinones and peptidomimetics.

These properties make it indispensable in designing organic semiconductors and bioactive molecules.

Position of this compound Within Benzotriazole Research

Among fluorinated benzotriazoles, the 6-fluoro-1-phenyl variant stands out for its balanced electronic and steric attributes. Comparative studies highlight its advantages:

- vs. Non-Fluorinated Analogs : The 6-fluoro substituent increases oxidative stability by 15–20% in polymer applications.

- vs. Other Fluorinated Derivatives : Unlike 5,6-difluorobenzotriazoles, which face synthesis challenges via Stille coupling, this compound is accessible through direct C–H arylation, reducing production costs.

- Functional Materials : It serves as a key monomer in donor-acceptor copolymers for solar cells, achieving power conversion efficiencies (PCE) of 4.99% with ICBA acceptors.

Recent advances in Pd-catalyzed coupling reactions have further solidified its role in π-conjugated systems, underscoring its relevance in next-generation optoelectronics.

Properties

IUPAC Name |

6-fluoro-1-phenylbenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FN3/c13-9-6-7-11-12(8-9)16(15-14-11)10-4-2-1-3-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYPNUIWSHHSDST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=CC(=C3)F)N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

6-Fluoro-1-phenyl-1,2,3-benzotriazole is a benzotriazole derivative that has garnered attention due to its diverse biological activities. This compound exhibits a range of pharmacological properties, including antimicrobial, antiviral, and anticancer effects. The unique structure of benzotriazoles allows for interaction with various biological targets, making them valuable in medicinal chemistry.

- Molecular Formula : C13H10F N3

- Molecular Weight : 229.24 g/mol

- CAS Number : 389-44-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Binding : The compound can bind to various receptors, modulating signaling pathways that lead to therapeutic effects.

- DNA Interaction : It has the potential to interact with DNA, influencing gene expression and cellular functions.

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. For instance:

- In Vitro Studies : Compounds similar to this compound have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentration (MIC) values as low as 6.25 μg/mL against Escherichia coli and Staphylococcus aureus .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 6.25 | E. coli |

| Benzotriazole Derivative X | 12.5 | S. aureus |

Antiviral Activity

Recent studies have highlighted the antiviral potential of benzotriazole derivatives:

- Cytotoxicity and Antiviral Efficacy : In vitro evaluations have shown that certain derivatives exhibit significant antiviral activity against viruses such as herpes simplex virus (HSV) and respiratory syncytial virus (RSV). The compounds were tested alongside standard antiviral agents, demonstrating comparable or superior efficacy .

| Compound | EC50 (μM) | Virus Type |

|---|---|---|

| This compound | 18.5 | HSV |

| Benzotriazole Derivative Y | 9 | RSV |

Anticancer Activity

The anticancer properties of benzotriazoles are also noteworthy:

- Cell Line Studies : Research has shown that this compound exhibits cytotoxic effects on various cancer cell lines. For example, it has been reported to induce apoptosis in ovarian carcinoma cells .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| A2780 (Ovarian) | 15 | Apoptosis Induction |

| MCF7 (Breast) | 20 | Growth Inhibition |

Case Studies

Several studies have investigated the biological effects of benzotriazoles:

- Antimicrobial Efficacy Study : A comprehensive evaluation of various benzotriazole derivatives demonstrated significant antibacterial activity against resistant strains of Staphylococcus aureus, with MIC values ranging from 12.5 to 25 μg/mL .

- Antiviral Activity Assessment : A recent investigation into the antiviral properties of new benzotriazole derivatives revealed promising results against multiple viral pathogens, with some compounds exhibiting EC50 values lower than traditional antiviral agents .

- Anticancer Research : In vitro studies on the cytotoxicity of benzotriazoles against different cancer cell lines showed that these compounds could effectively inhibit cell proliferation and induce apoptosis .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

6-Fluoro-1-phenyl-1,2,3-benzotriazole exhibits notable antibacterial and antifungal properties. Research has shown that derivatives of benzotriazole can inhibit various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, compounds derived from benzotriazole demonstrated significant antimicrobial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Antiprotozoal Activity

The compound has also been studied for its antiprotozoal effects. A specific derivative was found to possess micromolar activity against Entamoeba histolytica, outperforming metronidazole, a commonly used drug for protozoan infections . Additionally, N-benzenesulfonyl derivatives of benzotriazole showed promising results against Trypanosoma cruzi, indicating potential for treating Chagas disease .

Antifungal Properties

In antifungal research, compounds containing benzotriazole moieties have been evaluated against Candida albicans, with some derivatives showing potent antifungal effects . The structural modifications of benzotriazole have been linked to enhanced biological activity against various fungal strains.

Material Science

UV Absorption and Stabilization

this compound is utilized as a UV stabilizer in polymers. Its ability to absorb UV radiation protects materials from photodegradation, enhancing their durability and lifespan. This application is critical in industries such as plastics and coatings where UV exposure can lead to significant material degradation .

Corrosion Inhibition

The compound has been investigated for its role as a corrosion inhibitor in metal surfaces. Studies indicate that benzotriazole derivatives can form protective layers on metals, reducing corrosion rates significantly in aggressive environments . This application is particularly relevant in the automotive and aerospace sectors.

Case Studies and Data Analysis

Comparison with Similar Compounds

Structural and Physical Properties

Key structural variations among benzotriazole derivatives include substituent type (halogens, alkyl/aryl groups) and their positions. Below is a comparative analysis based on evidence:

Key Observations :

- Bromine at position 5 () increases molecular weight and may influence halogen bonding.

- Substituent at Position 1 : Phenyl groups (hypothetical in the target compound) likely improve π-π stacking compared to cyclohexyl () or methyl (). Nitroimidazole-propyl chains () introduce bulkiness and nitro groups, correlating with antimicrobial activity.

- Melting Points : Derivatives with extended alkyl/aryl chains (e.g., 3a ) exhibit higher melting points (~167–170°C), suggesting stronger intermolecular forces.

Preparation Methods

General Synthetic Strategy

The preparation of this compound generally involves:

- Starting from appropriately substituted fluoroanilines or fluoro-substituted benzotriazole precursors.

- Formation of the benzotriazole ring via diazotization and intramolecular cyclization.

- Introduction of the phenyl group at the 1-position through nucleophilic substitution or cross-coupling methods.

Specific Synthetic Route from Fluoroaniline Derivatives

A representative synthesis involves the following steps:

Diazotization of 6-fluoroaniline : The amino group is converted to a diazonium salt under acidic conditions, typically using sodium nitrite and hydrochloric acid at low temperatures.

Cyclization to 6-fluorobenzotriazole : The diazonium intermediate undergoes intramolecular cyclization to form the benzotriazole ring.

Phenylation at N1 position : The 1-position nitrogen atom is substituted with a phenyl group, often by reaction with phenyl halides under catalytic conditions or through nucleophilic aromatic substitution.

This method yields this compound with high purity and yield, as reported in industrially favorable processes.

Detailed Process Conditions and Purification

| Step | Conditions | Notes |

|---|---|---|

| Diazotization | Sodium nitrite, HCl, 0–5 °C | Maintains diazonium stability |

| Cyclization | Room temperature to 50 °C, 12 hours | Often performed under controlled pressure |

| Phenylation | Use of phenyl halide, catalyst (e.g., Pd-based) | Requires inert atmosphere, e.g., nitrogen gas |

| Solvent | Non-hydroxylic solvents such as tetrahydrofuran or ethyl acetate | Ensures product stability and purity |

| Purification | Silica gel flash chromatography, recrystallization | Eluent: ethyl acetate/heptane (1:1) |

The reaction mixture is typically filtered through Celite to remove catalysts, and organic solvents are removed by rotary evaporation. The crude product is then purified by silica gel flash chromatography to obtain the final compound as an off-white solid with yields typically above 90%.

Alternative Synthetic Approaches and Research Findings

While the above method is predominant, alternative routes have been explored:

Hydrazine Hydrate Route : Starting from 6-fluoro-substituted benzothiazoles, hydrazine hydrate treatment followed by ring closure can yield benzotriazole derivatives, though this route is more common for benzothiazoles and related compounds.

Cross-Coupling Reactions : Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) have been employed to introduce the phenyl group at the N1 position of benzotriazole derivatives, including fluorinated analogs. These methods provide high selectivity and functional group tolerance.

Use of Hydrazino-Substituted Precursors : Some studies report the preparation of benzotriazole derivatives via condensation of hydrazino-benzothiazoles with aldehydes under mild heating, which may be adapted for fluorinated benzotriazoles.

Comparative Data Table of Preparation Parameters

Notes on Industrial Feasibility and Scalability

The diazotization and cyclization method is noted for its industrial viability due to high yield, purity, and use of relatively inexpensive reagents and solvents.

The use of non-hydroxylic solvents such as tetrahydrofuran and ethyl acetate is preferred to avoid side reactions and facilitate purification.

Catalyst recovery and solvent recycling are important considerations in large-scale production, with filtration through Celite and solvent evaporation being standard steps.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Fluoro-1-phenyl-1,2,3-benzotriazole?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 1-phenyl-1,2,3-benzotriazole with fluorinating agents like Selectfluor® or KF in polar aprotic solvents (e.g., DMF) under reflux. Catalysts such as KI or K₂CO₃ improve yields by facilitating halogen exchange. Purification via column chromatography or recrystallization (e.g., using isopropanol) ensures high purity (>95%) .

- Key Parameters :

- Reaction temperature: 80–120°C

- Solvent: DMF or DMSO

- Fluorinating agent: Selectfluor® or AgF

- Yield optimization: Monitor via TLC or HPLC.

Q. How can structural characterization of this compound be performed?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structure to confirm substituent positions and planarity. Adjacent molecules often exhibit intermolecular N–F interactions (2.8–3.1 Å) .

- Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and fluorine coupling patterns.

- FT-IR : Detect C–F stretching at ~1100 cm⁻¹ and triazole ring vibrations (1450–1600 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ with m/z = 228.2 (calculated).

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthesis yields for fluorinated benzotriazoles?

- Methodological Answer : Contradictions often arise from solvent polarity, catalyst loading, or competing side reactions (e.g., defluorination). Systematic optimization via Design of Experiments (DoE) is recommended:

- Variables : Solvent (DMF vs. THF), temperature (60–140°C), and fluorinating agent (AgF vs. DAST).

- Resolution : Use kinetic studies (GC-MS monitoring) to identify rate-limiting steps. For example, DAST may favor electrophilic fluorination but requires anhydrous conditions to avoid hydrolysis .

Q. How do computational methods predict the electronic properties of this compound?

- Methodological Answer :

- Multiconfigurational CASSCF/CASPT2 : Calculate excited-state potential energy surfaces to study photolysis pathways. For benzotriazoles, S₁→T₁ intersystem crossing is critical for stability .

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to analyze electron-withdrawing effects of fluorine on aromatic π-systems.

- NBO Analysis : Quantify hyperconjugation between fluorine and triazole ring (e.g., σ*(C–F) → π* interactions).

Q. What experimental designs assess this compound in proton-conductive membranes?

- Methodological Answer :

- Membrane Fabrication : Blend with sulfonated polymers (e.g., sulfonated polysulfone) at 10–30 wt%. Use solution casting with DMF .

- Proton Conductivity : Measure via impedance spectroscopy (100 kHz–1 Hz) under anhydrous conditions (80–120°C). Compare with Arrhenius plots to determine activation energy.

- Stability Testing : Expose membranes to Fenton’s reagent (H₂O₂/Fe²⁺) to evaluate oxidative degradation.

Key Research Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.